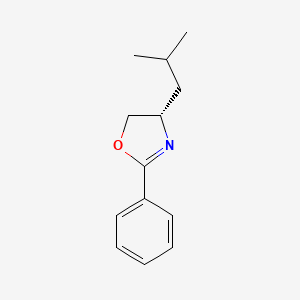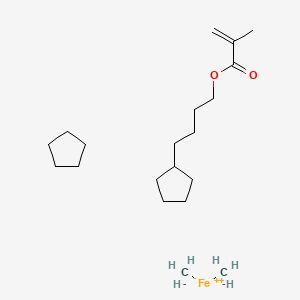
4-Ferrocenylbutyl methacrylate (fbma)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ferrocenylbutyl methacrylate is an organometallic compound that incorporates a ferrocene moiety into its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ferrocenylbutyl methacrylate can be synthesized through a multi-step process starting from ferrocenemethanol. The general synthetic route involves the esterification of ferrocenemethanol with methacrylic acid or its derivatives. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of 4-ferrocenylbutyl methacrylate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ferrocenylbutyl methacrylate undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under mild conditions.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The methacrylate group can participate in polymerization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride are used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are employed for polymerization.
Major Products:
Oxidation: Ferrocenium derivatives.
Reduction: Regenerated ferrocene.
Polymerization: Polymers with ferrocene units incorporated into the backbone.
Aplicaciones Científicas De Investigación
4-Ferrocenylbutyl methacrylate has a wide range of applications in scientific research:
Biology: Investigated for its potential in biosensing applications due to its electrochemical properties.
Medicine: Explored for drug delivery systems and as a component in anticancer therapies.
Industry: Utilized in the development of advanced materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism of action of 4-ferrocenylbutyl methacrylate is primarily based on its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which is exploited in various applications such as catalysis and sensing. The methacrylate group allows for polymerization, enabling the formation of materials with tailored properties .
Comparación Con Compuestos Similares
- 2-Ferrocenylmethoxyethyl methacrylate
- 3-Ferrocenylmethoxypropyl methacrylate
- 1-Ferrocenylmethyl methacrylate
Comparison: 4-Ferrocenylbutyl methacrylate is unique due to the length of its alkyl chain, which influences its electrochemical properties and polymerization behavior. Compared to its shorter-chain analogs, it offers different solubility and thermal properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C20H38FeO2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;4-cyclopentylbutyl 2-methylprop-2-enoate;iron(2+) |
InChI |
InChI=1S/C13H22O2.C5H10.2CH3.Fe/c1-11(2)13(14)15-10-6-5-9-12-7-3-4-8-12;1-2-4-5-3-1;;;/h12H,1,3-10H2,2H3;1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
VZPUIQRBCPMNHX-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CC(=C)C(=O)OCCCCC1CCCC1.C1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
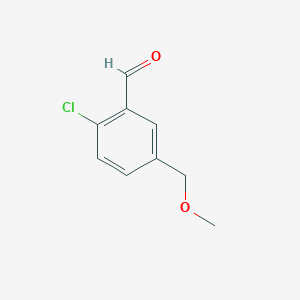
![carbanide;cobalt(3+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-methylidene-oxido-λ5-phosphanyl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide](/img/structure/B14040858.png)
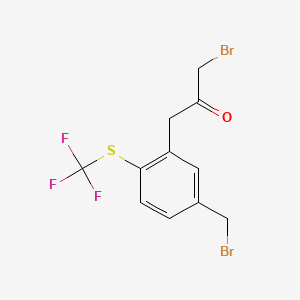
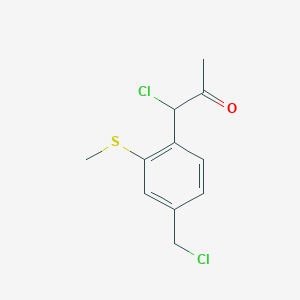
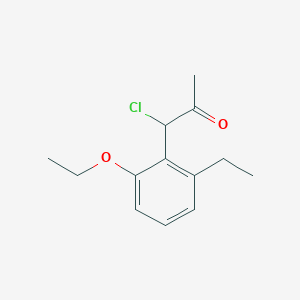

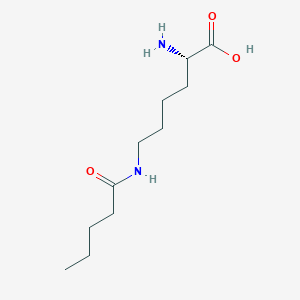
![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
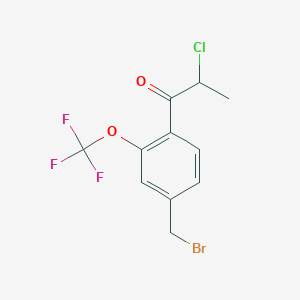
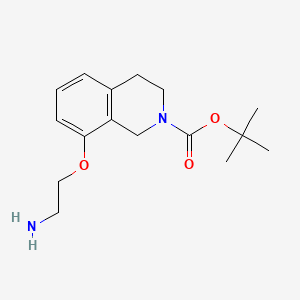
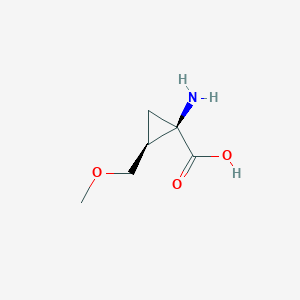
![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)
